

L-165041: A Deep Dive into its Potent and Selective Activation of PPAR δ

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Compound of Interest

Compound Name: L-165041

Cat. No.: B1673701

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-165041 is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPAR δ), a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular differentiation. This technical guide provides a comprehensive overview of the selectivity of **L-165041** for PPAR δ over its closely related isoforms, PPAR α and PPAR γ . We present a detailed analysis of its binding affinities, a summary of the experimental protocols used to determine these properties, and a visualization of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Data Presentation: Quantitative Analysis of L-165041 Selectivity

The selectivity of **L-165041** for PPAR δ is a critical aspect of its pharmacological profile. The following table summarizes the quantitative data on the binding affinity of **L-165041** for the three human PPAR isoforms, as determined by radioligand binding assays.

Receptor Subtype	Binding Affinity (Ki)	Selectivity vs. PPAR δ	Reference
PPAR δ	6 nM	-	[1]
PPAR α	>10,000 nM*	>1667-fold	[2]
PPAR γ	730 nM	~122-fold	[1]

*In transient transactivation assays, **L-165041** did not activate human PPAR α at concentrations up to 10,000 nM[2].

The data clearly demonstrates the remarkable selectivity of **L-165041** for PPAR δ . It exhibits a binding affinity for PPAR δ that is approximately 122 times greater than for PPAR γ . [1] While a direct binding affinity (Ki) for PPAR α is not available from the primary study, functional assays show no significant activation at high concentrations, indicating a selectivity of over 1667-fold. [2]

Experimental Protocols

The determination of the binding affinities and functional selectivity of **L-165041** relies on robust and well-established experimental methodologies. Below are detailed protocols for the key experiments cited.

Radioligand Displacement Assay for Binding Affinity (Ki) Determination

This assay quantifies the affinity of a test compound (**L-165041**) for a receptor (PPAR δ , PPAR α , or PPAR γ) by measuring its ability to displace a known high-affinity radiolabeled ligand.

Materials:

- Full-length human PPAR δ , PPAR α , and PPAR γ proteins
- Radiolabeled ligand (e.g., [3 H]-BRL 49653 for PPAR γ , specific high-affinity radioligands for PPAR δ and PPAR α)

- Test compound: **L-165041**
- Assay buffer (e.g., TEGMD buffer: 10 mM Tris, pH 7.2, 1 mM EDTA, 10% glycerol, 5 mM dithiothreitol, 10 mM sodium molybdate)
- Scintillation fluid
- Glass fiber filters
- 96-well plates

Procedure:

- Incubation: In a 96-well plate, combine the respective PPAR protein, the radiolabeled ligand at a fixed concentration (typically at or below its K_d), and varying concentrations of **L-165041**.
- Equilibration: Incubate the mixture at room temperature for a sufficient period to reach equilibrium (e.g., 4 hours).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the protein-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: The concentration of **L-165041** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis of the competition binding data. The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radiolabeled ligand and K_d is its dissociation constant.

Transient Transactivation Assay for Functional Activity

This cell-based assay measures the ability of a compound to activate a PPAR subtype, leading to the transcription of a reporter gene (luciferase).

Materials:

- Mammalian cell line (e.g., COS-1 cells)
- Expression plasmids for the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPAR δ , PPAR α , or PPAR γ .
- A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of the firefly luciferase gene.
- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
- Cell culture medium and reagents.
- **L-165041**
- Luciferase assay reagent.

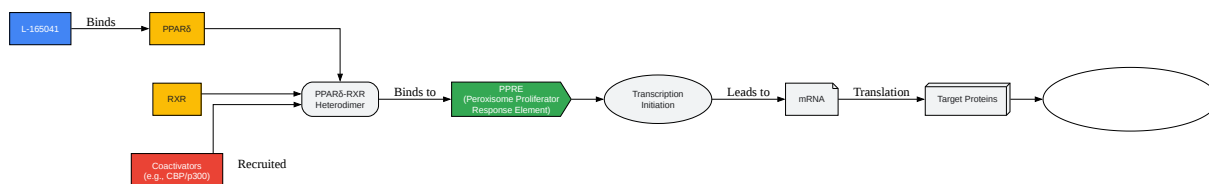
Procedure:

- **Cell Culture and Transfection:** Culture COS-1 cells in appropriate medium. Co-transfect the cells with the respective PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the control Renilla luciferase plasmid using a suitable transfection reagent.
- **Compound Treatment:** After an initial incubation period to allow for plasmid expression (e.g., 24 hours), treat the transfected cells with varying concentrations of **L-165041** or a vehicle control.
- **Incubation:** Incubate the cells with the compound for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
- **Cell Lysis:** Lyse the cells to release the expressed luciferase enzymes.
- **Luciferase Activity Measurement:** Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The fold activation is calculated relative to the vehicle-treated control. The EC50 value (the concentration of **L-165041** that produces 50% of the maximal response) is determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

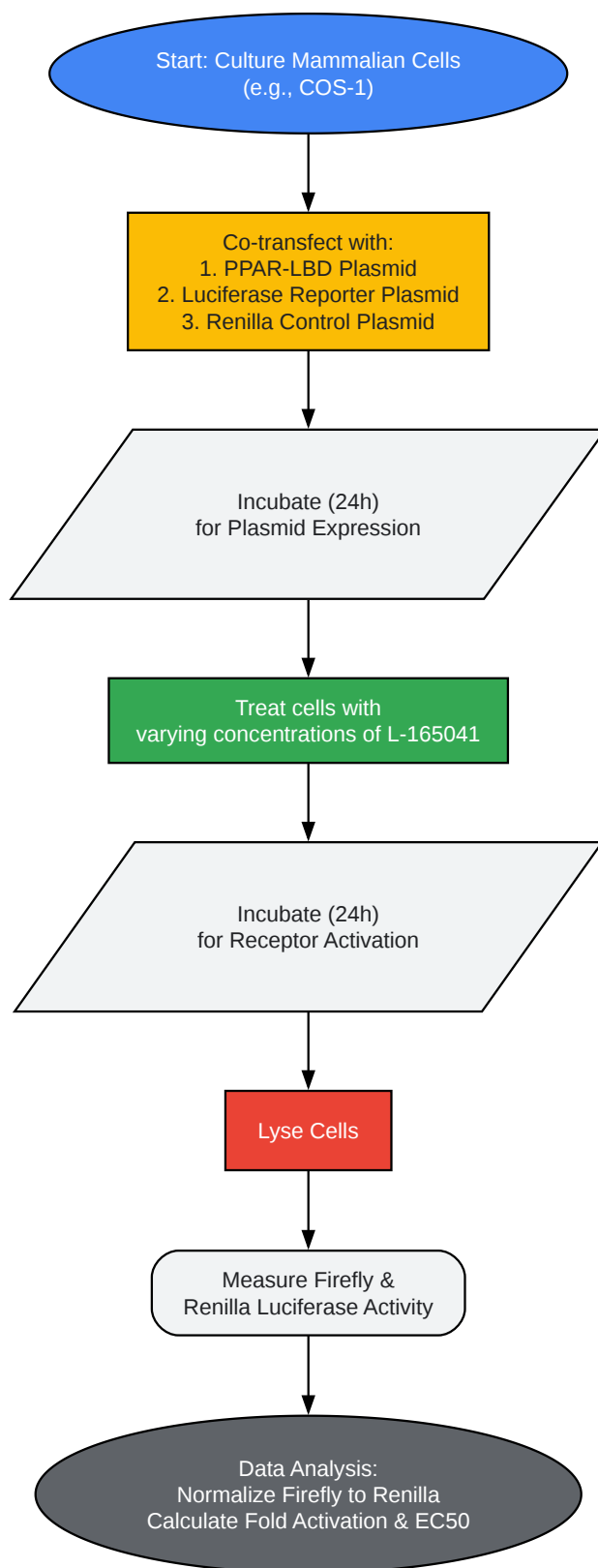
PPAR δ Signaling Pathway



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Caption: **L-165041** activates the PPAR δ signaling pathway.

Experimental Workflow for PPAR Transactivation Assay



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Caption: Workflow of a PPAR transactivation assay.

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References

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